molecular formula C18H26N2O3 B1432244 tert-Butyl (2-(1,2,3,4-tetrahydronaphthalene-1-carboxamido)ethyl)carbamate CAS No. 1371788-45-2

tert-Butyl (2-(1,2,3,4-tetrahydronaphthalene-1-carboxamido)ethyl)carbamate

Cat. No.: B1432244
CAS No.: 1371788-45-2
M. Wt: 318.4 g/mol
InChI Key: BVIDYEMIBBZAJE-UHFFFAOYSA-N
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Description

tert-Butyl (2-(1,2,3,4-tetrahydronaphthalene-1-carboxamido)ethyl)carbamate is an organic compound that features a tert-butyl group, a tetrahydronaphthalene moiety, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-(1,2,3,4-tetrahydronaphthalene-1-carboxamido)ethyl)carbamate typically involves the reaction of 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid with tert-butyl carbamate in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reagent concentrations, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(1,2,3,4-tetrahydronaphthalene-1-carboxamido)ethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of N-alkylated carbamates.

Scientific Research Applications

tert-Butyl (2-(1,2,3,4-tetrahydronaphthalene-1-carboxamido)ethyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (2-(1,2,3,4-tetrahydronaphthalene-1-carboxamido)ethyl)carbamate involves the hydrolysis of the carbamate group to release the active amine. This active amine can then interact with molecular targets, such as enzymes or receptors, to exert its biological effects. The specific pathways involved depend on the nature of the active amine and its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (2-(1,2,3,4-tetrahydronaphthalene-1-carboxamido)ethyl)carbamate is unique due to the presence of the tetrahydronaphthalene moiety, which imparts specific steric and electronic properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

tert-butyl N-[2-(1,2,3,4-tetrahydronaphthalene-1-carbonylamino)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-18(2,3)23-17(22)20-12-11-19-16(21)15-10-6-8-13-7-4-5-9-14(13)15/h4-5,7,9,15H,6,8,10-12H2,1-3H3,(H,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVIDYEMIBBZAJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC(=O)C1CCCC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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